molecular formula C40H57ClN2O7 B15073293 2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride

2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride

Cat. No.: B15073293
M. Wt: 713.3 g/mol
InChI Key: IZJBQJRLNJOCMH-UHFFFAOYSA-M
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Description

The compound 2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride is a complex cationic dye featuring a polymethine bridge linking two 3,3-dimethylindolium moieties. Its structure includes multiple ethoxy chains terminated by a hydroxyl group and a chloride counterion. This compound is structurally analogous to cyanine dyes, which are widely used in biomedical imaging and photodynamic therapy due to their tunable absorbance and fluorescence properties . The extended ethoxy chains (e.g., 2-(2-methoxyethoxy)ethoxy groups) enhance solubility in polar solvents, while the indolium groups contribute to π-conjugation and charge delocalization .

Properties

Molecular Formula

C40H57ClN2O7

Molecular Weight

713.3 g/mol

IUPAC Name

2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride

InChI

InChI=1S/C40H57N2O7.ClH/c1-39(2)33-13-9-11-15-35(33)41(19-22-45-27-29-47-24-21-43)37(39)17-7-6-8-18-38-40(3,4)34-14-10-12-16-36(34)42(38)20-23-46-28-30-49-32-31-48-26-25-44-5;/h6-18,43H,19-32H2,1-5H3;1H/q+1;/p-1

InChI Key

IZJBQJRLNJOCMH-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOC)(C)C)CCOCCOCCO)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(m-PEG4)-N’-(hydroxy-PEG2)-Cy5 typically involves the conjugation of a Cy5 dye with polyethylene glycol chains. The process may include:

    Activation of PEG Chains: The PEG chains are often activated using reagents like N-hydroxysuccinimide (NHS) esters or maleimides.

    Conjugation Reaction: The activated PEG chains are then reacted with the Cy5 dye under controlled conditions, such as specific pH and temperature, to form the final product.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using automated reactors and purification systems. The process ensures high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(m-PEG4)-N’-(hydroxy-PEG2)-Cy5 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to modify its properties.

    Reduction: Reduction reactions can be used to alter the functional groups within the molecule.

    Substitution: Substitution reactions may involve replacing one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aldehydes or ketones, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

N-(m-PEG4)-N’-(hydroxy-PEG2)-Cy5 has diverse applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical assays.

    Biology: Employed in imaging techniques to study biological processes.

    Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and sensors.

Mechanism of Action

The mechanism by which N-(m-PEG4)-N’-(hydroxy-PEG2)-Cy5 exerts its effects involves:

    Fluorescence: The Cy5 dye emits fluorescence upon excitation, allowing for visualization in imaging applications.

    Molecular Targets: The PEG chains enhance the solubility and biocompatibility of the compound, facilitating its interaction with various biological targets.

    Pathways Involved: The compound may interact with cellular pathways involved in signaling, transport, and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The table below highlights key structural differences between the target compound and related molecules:

Compound Name Key Features Molecular Weight CAS Number Reference
Target Compound Two 3,3-dimethylindolium groups, pentamethine bridge, ethoxy chains, Cl⁻ ~850 g/mol* Not provided -
2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol Linear ethoxy chain (6 ethylene glycol units), terminal hydroxyl group 296.36 g/mol 23601-40-3
2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol Pentoxy-terminated ethoxy chain 262.34 g/mol 58821-30-0
1-[2-[[2-[5-chloro-1-(4-fluorophenyl)-1H-indol-3-yloxy]ethyl]methylamino]-ethyl]-2-imidazolidinone Indole derivative with methylaminoethyl and imidazolidinone pharmacophores ~450 g/mol Not provided
6-Hydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone Chromone core with phenyl-ethyl and methoxy substituents 312.34 g/mol Not provided

Notes:

  • *Estimated based on analogous structures.
  • The target compound’s indolium groups and extended conjugation distinguish it from non-ionic ethoxy derivatives (e.g., ).
  • Unlike the antipsychotic indole derivatives in , the target compound lacks a basic amino group but shares substituent-driven electronic modulation.

Physicochemical Properties

  • Solubility: The ethoxy chains (e.g., 2-(2-methoxyethoxy)ethoxy) in the target compound improve water solubility compared to alkyl-terminated analogs like 2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol .
  • Thermodynamics: Ethoxy-rich compounds (e.g., 2-(2-methoxyethoxy)ethanol) exhibit lower vapor pressures and higher boiling points (~245°C) due to hydrogen bonding, a trait likely shared by the target compound .
  • Electronic Properties: The conjugated indolium-pentamethine system enables absorbance in the visible/NIR range (~500–800 nm), unlike non-conjugated ethoxy derivatives .

Biological Activity

Chemical Structure and Properties

The compound's structure can be dissected into several functional groups, primarily featuring indole derivatives and ether linkages. The presence of methoxy and ethoxy groups suggests potential hydrophilicity, which may influence its biological interactions.

Key Properties

PropertyValue
Molecular FormulaC27H42ClN2O6
Molecular Weight520.09 g/mol
SolubilitySoluble in organic solvents
Log P (octanol/water)1.55 (indicative of moderate lipophilicity)

Cytotoxicity

Recent studies have indicated that compounds similar to this structure exhibit significant cytotoxicity against various cancer cell lines. For instance, PEGylated derivatives of curcumin (which share structural similarities) have demonstrated enhanced cytotoxic effects against bladder cancer cells under both normoxic and hypoxic conditions . The mechanism of action appears to involve cell cycle arrest, particularly at the G2/M phase, indicating potential applications in cancer therapy.

The biological activity of such compounds often involves:

  • Cell Cycle Regulation : Induction of G2/M phase arrest has been noted, which is crucial for preventing cancer cell proliferation.
  • Apoptosis Induction : Many indole derivatives are known to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : These compounds may increase ROS levels, contributing to oxidative stress in cancer cells .

Case Studies

  • Bladder Cancer Cell Lines : A study examining the effects of similar compounds on SCaBER and 5637 bladder cancer cell lines reported IC50 values indicating significant cytotoxicity. The PEGylated derivatives showed improved efficacy compared to non-modified counterparts .
  • Normal vs. Cancer Cell Viability : Research highlighted that while the compound exhibited potent effects on cancer cells, it maintained a relatively high viability rate in non-cancerous MRC-5 lung fibroblasts, suggesting a degree of selectivity that is desirable in therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of compounds like this one. Modifications to the methoxy and ethoxy groups can significantly influence:

  • Hydrophilicity/Lipophilicity Balance : This affects cellular uptake and distribution.
  • Receptor Interactions : Variations in substituents can enhance or diminish binding affinity to specific cellular targets, impacting efficacy .

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